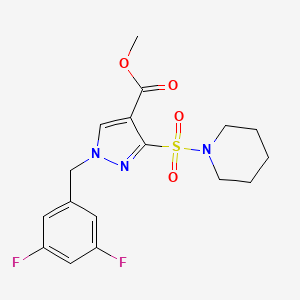

methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(3,5-difluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O4S/c1-26-17(23)15-11-21(10-12-7-13(18)9-14(19)8-12)20-16(15)27(24,25)22-5-3-2-4-6-22/h7-9,11H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOZCSAGEFXZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization with the difluorobenzyl and piperidin-1-ylsulfonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate exhibit significant anticancer properties. Studies focusing on pyrazole derivatives have shown that they can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The sulfonamide group in the compound has been linked to anti-inflammatory effects. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that pyrazole derivatives can offer neuroprotection, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for disorders like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

General Synthetic Route:

-

Formation of Pyrazole Ring:

- The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

-

Introduction of Sulfonamide:

- The sulfonamide group is introduced through the reaction of the formed pyrazole with sulfonyl chlorides.

-

Alkylation:

- The difluorobenzyl moiety is attached via alkylation reactions using suitable alkyl halides.

-

Final Esterification:

- The carboxylic acid group is converted to a methyl ester through reaction with methanol in the presence of an acid catalyst.

Case Study 1: Anticancer Activity

A study published in MDPI highlights the anticancer efficacy of pyrazole derivatives against breast cancer cell lines. This compound was found to significantly reduce cell viability through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Effects

Research demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory disorders. This was evidenced by a reduction in TNF-alpha levels in treated cells .

Mechanism of Action

The mechanism by which methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(3,4-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Methyl 1-(3,5-difluorobenzyl)-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness: Methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate stands out due to its specific arrangement of fluorine atoms on the benzyl group and the presence of the piperidin-1-ylsulfonyl group

Biological Activity

Methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine sulfonamide in the presence of a base, followed by cyclization to form the pyrazole ring. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The compound this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones in agar diffusion assays.

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Test Compound | Staphylococcus aureus | 15 | 32 |

| Test Compound | Escherichia coli | 12 | 64 |

| Control | Streptomycin | 20 | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-α and IL-6), suggesting its utility as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies indicate that this pyrazole derivative may possess anticancer properties. In vitro assays demonstrated that it induced apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the difluorobenzyl group is crucial for enhancing lipophilicity and binding affinity to target enzymes or receptors. Modifications at the carboxylate position have been explored to optimize potency and selectivity.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

-

Case Study: Antimicrobial Efficacy

- A study conducted on a series of pyrazole derivatives indicated that this compound exhibited superior antimicrobial activity compared to other derivatives tested.

-

Case Study: Anti-inflammatory Response

- Research involving LPS-stimulated macrophages showed that treatment with this compound resulted in a significant decrease in IL-6 levels compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

- Methodology :

- Copper-catalyzed click chemistry : Use 3-azido-1-(3,5-difluorobenzyl)-1H-pyrazole-4-carbonitrile as a precursor. React with piperidin-1-ylsulfonyl derivatives via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize solvent systems (e.g., THF/water 1:1) with sodium ascorbate and CuSO₄ as catalysts at 50°C for 16 hours .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.3 equiv of alkyne) and use dry-load purification with silica gel chromatography (cyclohexane/ethyl acetate gradients). Typical yields range from 75–89% .

- Critical variables : Solvent polarity, reaction time, and catalyst concentration significantly impact regioselectivity and purity.

Q. How should researchers characterize this compound’s structural integrity and purity?

- Analytical workflow :

- NMR spectroscopy : Confirm substitution patterns via ¹H (e.g., δ = 5.37 ppm for benzyl CH₂) and ¹³C NMR (e.g., δ = 163.3 ppm for difluorophenyl carbons) .

- Mass spectrometry : Validate molecular weight using FAB-MS (e.g., [M+H]⁺ at m/z 363) and HRMS for exact mass matching .

- Chromatography : Monitor purity via TLC (Rf = 0.57 in cyclohexane/ethyl acetate 1:1) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for introducing sulfonylpiperidine groups to pyrazole cores?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to model transition states and energetics for sulfonylation reactions.

- Integrate machine learning (ML) with experimental data to narrow optimal conditions (e.g., solvent, temperature) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Troubleshooting :

- 19F NMR : Resolve coupling discrepancies (e.g., δ = -107.33 ppm for difluorophenyl groups) by comparing with fluorinated analogs (e.g., 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons at δ = 6.88–6.83 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Experimental design :

- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing pyrazole derivatives with IC₅₀ values <10 μM .

Methodological Recommendations

- Synthetic Reproducibility : Pre-dry solvents (THF over molecular sieves) to avoid side reactions .

- Data Interpretation : Use Chemotion repositories for raw spectral data and reaction protocols .

- Safety : Follow waste disposal guidelines for halogenated intermediates (e.g., methylene chloride recycling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.